molecular formula C18H22N4O2 B2513897 N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034448-31-0

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2513897
CAS No.: 2034448-31-0
M. Wt: 326.4
InChI Key: PCQRRQVIWBHPCD-UHFFFAOYSA-N
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Description

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034448-31-0) is a synthetic organic compound with a molecular formula of C18H22N4O2 and a molecular weight of 326.39 g/mol. This piperidine carboxamide derivative features a pyrazine ring linked via an ether bridge and a phenethyl group attached through a urea moiety. Its calculated topological polar surface area is 67.4 Ų . Compounds with this core piperidine carboxamide structure are of significant interest in medicinal chemistry research. Recent studies have identified related piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising anti-malarial activity in phenotypic screens and mouse models of human malaria . These analogs act by reversibly binding to the β5 active site of the malarial proteasome, exhibiting strong species selectivity without inhibiting human proteasome isoforms, thus presenting a potential path for targeting parasitic infections . Furthermore, pyrazine derivatives, in general, are widely investigated for their diverse biological activities. Some substituted pyrazinecarboxamides have been reported to act as abiotic elicitors, significantly increasing the production of valuable secondary metabolites like flavonoids in plant cell cultures . Other research areas for related compounds include their role as modulators of fatty acid amide hydrolase (FAAH) . This product is intended for research applications, such as in vitro biological screening, hit-to-lead optimization programs in drug discovery, and the investigation of novel therapeutic agents. It is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can find purchasing information, including various available quantities, from commercial suppliers . Please refer to the product's safety data sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

N-(2-phenylethyl)-3-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(21-9-8-15-5-2-1-3-6-15)22-12-4-7-16(14-22)24-17-13-19-10-11-20-17/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRRQVIWBHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of a piperidine derivative with a pyrazine derivative under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of piperidine derivatives often employs large-scale cyclization reactions and parallel solid-phase synthesis techniques. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring and Carboxamide Group

N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (BK50120)
  • Structure : Ethyl group at the carboxamide nitrogen; pyrazin-2-yloxy at the 4-position of piperidine.
  • Molecular Formula : C₁₂H₁₈N₄O₂; MW : 250.30 .
  • Key Differences : The ethyl substituent reduces steric bulk and lipophilicity compared to the phenethyl group in the target compound. This may result in altered pharmacokinetics (e.g., shorter half-life) or reduced affinity for hydrophobic binding pockets in enzymes like FAAH.
3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
  • Structure : Thiophen-2-ylmethyl group at the carboxamide nitrogen; pyrazin-2-yloxy at the 3-position.
  • Molecular Formula : C₁₅H₁₈N₄O₂S; MW : 318.40 .
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
  • Structure : Pyridazinyl group at the carboxamide nitrogen; trifluoromethylpyridine-linked benzylidene at the 4-position.
  • Molecular Formula : C₂₃H₁₉F₃N₄O₂; MW : 464.42 .
  • The trifluoromethyl group enhances electronegativity, which may influence binding to polar active sites.
FAAH Inhibitors (PF-750, PF-3845)
  • Mechanism: Irreversible or reversible inhibition of FAAH, an enzyme critical in endocannabinoid metabolism .
  • Structural Insights: Like the target compound, these inhibitors share a piperidine carboxamide core but differ in substituents (e.g., quinoline in PF-750, trifluoromethylpyridine in PF-3845). The phenethyl group in the target compound may enhance hydrophobic interactions with FAAH’s membrane-proximal regions .
TRK Inhibitor ( Compound)
  • Structure : Features a pyrazolo[1,5-a]pyrimidine scaffold with a hydroxypyrrolidine carboxamide.
  • Therapeutic Use : Targets tyrosine kinase (TRK) for cancer treatment. While structurally distinct, the carboxamide group highlights a common pharmacophore for kinase inhibition, though the target compound’s pyrazine substituent may redirect activity toward other enzymes .

Physicochemical Properties and Drug-Likeness

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide ~338.41 ~2.8 1 5
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide 250.30 ~1.5 1 4
3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide 318.40 ~2.3 1 5
PF-3845 496.43 ~3.7 1 6

Key Observations :

  • Higher hydrogen bond acceptors in PF-3845 correlate with enhanced solubility but may reduce membrane permeability .

Structure-Activity Relationship (SAR) Insights

Phenethyl vs. Ethyl Substituents : The phenethyl group likely enhances target engagement through π-π stacking or hydrophobic interactions, whereas smaller alkyl groups (e.g., ethyl) may favor metabolic clearance .

Pyrazine vs. Pyridine/Pyridazine : Pyrazine’s nitrogen-rich aromatic system may improve hydrogen bonding with enzyme active sites compared to pyridine or pyridazine derivatives .

Carboxamide Linkage : The conserved carboxamide group across analogs suggests its critical role in binding via hydrogen donation to catalytic residues in FAAH or similar enzymes .

Biological Activity

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a phenethyl group and a pyrazinyl moiety. Its unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Molecular Formula

  • C : 18
  • H : 22
  • N : 4
  • O : 1

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, which may lead to various therapeutic effects, including:

  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties, potentially useful in treating infections.
  • Anticancer Potential : Preliminary research suggests that it may have anticancer effects, warranting further investigation into its efficacy against various cancer cell lines .

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerPotential effectiveness against human cancer cell lines (e.g., HeLa, HepG2).
AnalgesicModulates pain pathways, indicating possible use in pain management.
Neurotransmitter ModulationInfluences neurotransmitter release, potentially affecting mood disorders.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study highlighted the compound's effectiveness against Gram-positive bacteria, showing significant inhibition at low concentrations.
  • Anticancer Research :
    • In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis. The IC50 values varied across different cell lines, indicating selective cytotoxicity .
  • Pain Modulation :
    • Research indicates that the compound interacts with pain receptors, suggesting potential applications in analgesic therapies. Its ability to influence central nervous system pathways makes it a candidate for further studies in pain management .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound Type Examples Biological Activity
Piperidine DerivativesPiperidinonesVarious pharmacological effects
Pyrazine DerivativesPyrazinamideAntimicrobial and anticancer properties
Mannich BasesVarious Mannich basesAnticancer and antibacterial activities

This compound stands out due to its specific combination of functionalities that confer distinct biological activities not found in other derivatives.

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